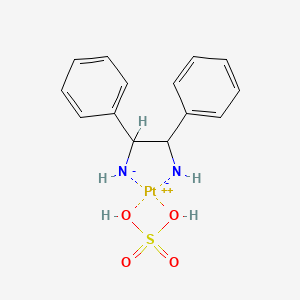
(2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid is a complex compound with the molecular formula C14H16N2O4PtS and a molecular weight of 503.43 g/mol . This compound is primarily used in research and industrial applications, particularly as a catalyst and ligand in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid typically involves the reaction of platinum salts with azanidyl and diphenylethyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
(2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of platinum.
Reduction: It can also be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrazine.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, hydrazine, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different platinum oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
(2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions, facilitating the formation of complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment due to its platinum content.
作用機序
The mechanism of action of (2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum center can form coordination complexes with these targets, leading to changes in their structure and function. This can result in various biological effects, including inhibition of cell growth and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug.
Carboplatin: Another platinum-based drug with similar applications in cancer treatment.
Oxaliplatin: Used in the treatment of colorectal cancer.
Uniqueness
(2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid is unique due to its specific azanidyl and diphenylethyl groups, which confer distinct chemical properties and reactivity compared to other platinum-based compounds. These unique features make it a valuable compound for research and industrial applications .
特性
CAS番号 |
78391-45-4 |
|---|---|
分子式 |
C14H16N2O4PtS |
分子量 |
503.4 g/mol |
IUPAC名 |
(2-azanidyl-1,2-diphenylethyl)azanide;platinum(2+);sulfuric acid |
InChI |
InChI=1S/C14H14N2.H2O4S.Pt/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;1-5(2,3)4;/h1-10,13-16H;(H2,1,2,3,4);/q-2;;+2 |
InChIキー |
RRKBILYRTRMEKR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].OS(=O)(=O)O.[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


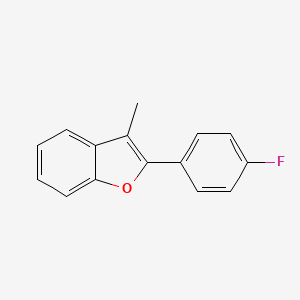
![4-(Difluoromethoxy)-2-nitrobenzo[d]oxazole](/img/structure/B12870489.png)
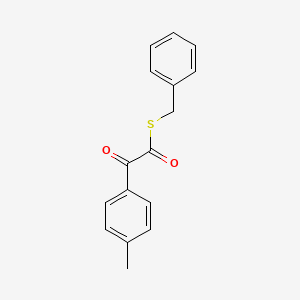
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isopropyl-4,5-dihydrooxazole)](/img/structure/B12870494.png)

![2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870507.png)
![5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime](/img/structure/B12870510.png)
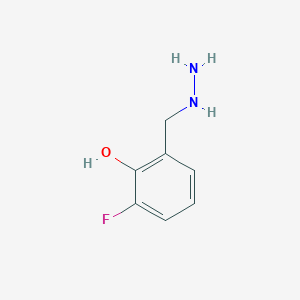
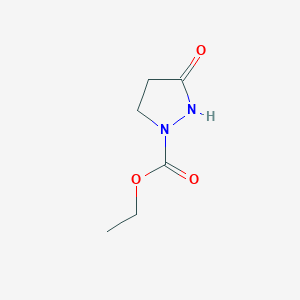
![1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870529.png)
![5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B12870533.png)
![3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870534.png)
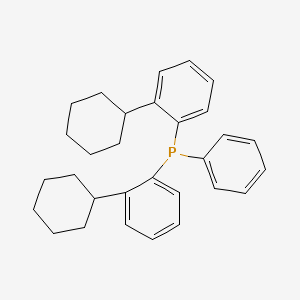
![2-Chlorobenzo[d]oxazole-4-carboxamide](/img/structure/B12870558.png)
